5-(3,4,5-三甲氧基苯基)-1,3,4-噁二唑-2-醇

描述

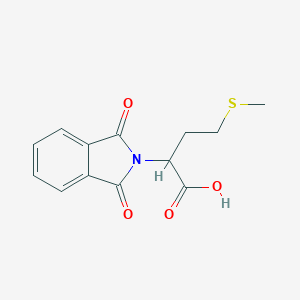

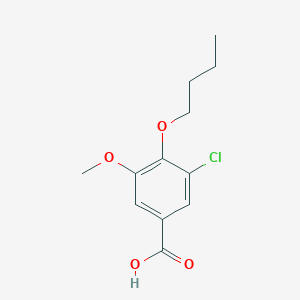

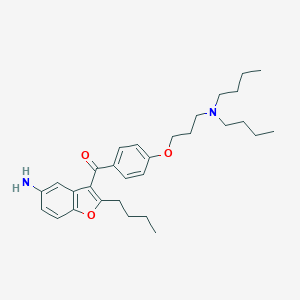

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, also known as 5-TMP-OXA, is a synthetic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound that can be synthesized from a variety of precursors, and its chemical structure is composed of an oxadiazole ring system with a trimethoxyphenyl group attached to the nitrogen atom. 5-TMP-OXA has been studied for its potential applications in a variety of areas, including drug development, organic synthesis, and biochemistry.

科学研究应用

合成和结构分析

通过各种化学反应合成了5-(3,4,5-三甲氧基苯基)-1,3,4-噁二唑-2-醇衍生物,例如N'-取代苄基亚甲基-3,4,5-三甲氧基苯甲酰肼的环化反应,并通过包括红外光谱、核磁共振和X射线晶体学在内的光谱分析确认了它们的结构。这些化合物已被评估其对某些癌细胞的抗增殖活性,表明它们在药物化学中的潜在用途 (Jin et al., 2006)。

抗真菌活性

源自5-(3,4,5-三甲氧基苯基)-1,3,4-噁二唑-2-醇的化合物显示出显著的抗真菌性能。具体来说,某些衍生物已表现出对一系列真菌的显著抑制作用,突显了它们作为杀真菌剂的潜力 (Chen et al., 2007)。

生物和药理应用

抗微生物和抗增殖活性

涉及5-(3,4,5-三甲氧基苯基)-1,3,4-噁二唑-2-醇的化合物显示出显著的抗微生物和抗增殖活性。这些活性已观察到对一系列病原细菌、真菌和各种癌细胞系的作用,暗示了它们的治疗潜力 (Al-Wahaibi et al., 2021)。

抗氧化性能

在1,3,4-噁二唑骨架的特定位置进行修饰已导致衍生物具有强大的抗氧化活性。已确定这些化合物有望进一步开发和合成新的抗氧化剂 (Rabie et al., 2016)。

光学和材料应用

延迟发光和OLED应用

由于其延迟发光特性,某些5-(3,4,5-三甲氧基苯基)-1,3,4-噁二唑-2-醇的衍生物已被用于有机发光二极管(OLED)的开发。对这些化合物中噁二唑单元的修改已提高了OLED的性能和效率,展示了它们在材料科学中的重要性 (Cooper et al., 2022)。

液晶性能

对包括5-(3,4,5-三甲氧基苯基)基团取代的1,3,4-噁二唑的研究揭示了它们在液晶材料的创造中的潜力。这些材料表现出独特的取向性能,使它们在液晶技术领域的各种应用中具有价值 (Kwon et al., 2006)。

作用机制

Target of Action

The compound 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .

Biochemical Pathways

The TMP group affects multiple biochemical pathways due to its multi-targeting nature . It inhibits tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β . These targets are involved in various cellular processes, including cell division, protein folding, redox homeostasis, histone demethylation, bone morphogenetic protein signaling, drug efflux, and cell proliferation, respectively .

Pharmacokinetics

The tmp group is known to be a part of many therapeutically interesting drugs , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The TMP group has shown notable anti-cancer effects by effectively inhibiting various targets . It also has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

属性

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-15-7-4-6(10-12-13-11(14)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAMAHAIBKUAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00317504 | |

| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63698-53-3 | |

| Record name | 63698-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B185317.png)

![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)

![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)